molecular formula C8H9NO4S B2462960 2-Methyl-3-sulfamoylbenzoic acid CAS No. 1342428-00-5

2-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B2462960
CAS No.: 1342428-00-5
M. Wt: 215.22
InChI Key: YJZORUIWDRHVKS-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Pharmaceutical Scaffolds

In contemporary organic chemistry, the sulfamoylbenzoic acid scaffold is recognized for its role in the development of new therapeutic agents. Sulfonamides, in general, are a well-established class of compounds with a long history in medicine, and their incorporation into a benzoic acid structure creates a molecule with distinct properties. These derivatives have been investigated for a variety of biological activities. For instance, certain sulfamoylbenzoic acid analogues have been designed and synthesized as specific agonists for the lysophosphatidic acid receptor 2 (LPA2), which is involved in processes like apoptosis and mucosal protection. nih.govgoogle.com This highlights their potential in the development of drugs for conditions such as radiation-induced injury. nih.gov

The diuretic drug bumetanide (B1668049), chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a prominent example of a pharmaceutical that features the sulfamoylbenzoic acid core, underscoring the scaffold's clinical relevance. wikipedia.org Furthermore, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored as inhibitors of human carbonic anhydrases, enzymes implicated in various diseases, including cancer. google.com

Overview of Structural Features and Reactivity Potential of Sulfamoylbenzoic Acids

The structure of a sulfamoylbenzoic acid derivative, with its carboxylic acid and sulfonamide groups, presents multiple sites for chemical modification. The reactivity of these compounds is influenced by the electronic effects and the relative positions of these functional groups on the benzene (B151609) ring.

For ortho-substituted benzoic acids, such as 2-Methyl-3-sulfamoylbenzoic acid, steric hindrance between the adjacent substituents can influence the acidity and reactivity of the carboxyl group by causing it to twist out of the plane of the benzene ring. researchgate.net This "ortho effect" is a well-documented phenomenon in physical organic chemistry. The reactivity of the sulfamoyl group can also be modulated by the electronic nature of the substituents on the aromatic ring. For example, the synthesis of m-sulfamoylbenzamide analogues has been achieved through the chemoselective reaction of m-(chlorosulfonyl)benzoyl chloride, exploiting the different reactivity of the sulfonyl chloride and the aroyl chloride. nih.gov

Historical Context of Sulfamoylbenzoic Acid Synthesis and Utility in Chemical Research

The synthesis of sulfamoylbenzoic acids has been a subject of interest for many years, largely driven by their potential as diuretic agents. google.com Historically, a common synthetic route involves the chlorosulfonation of a substituted benzoic acid, followed by amination of the resulting sulfonyl chloride. For example, the synthesis of bumetanide starts from 4-chlorobenzoic acid, which undergoes chlorosulfonation and subsequent functional group manipulations. wikipedia.org

Patents from several decades ago describe various processes for the preparation of sulfamylbenzoic acids, often involving multi-step sequences that include nitration, reduction, and acylation reactions to build the desired molecular architecture. google.com These methods laid the groundwork for the synthesis of a wide array of sulfamoylbenzoic acid derivatives for chemical and pharmacological investigation. The development of more efficient and selective synthetic methods, including one-pot and continuous flow processes, continues to be an active area of research. nih.gov

While a significant body of research exists for various isomers of sulfamoylbenzoic acid, specific and detailed research findings for This compound are not widely available in publicly accessible scientific literature. However, general synthetic strategies for related compounds can provide a blueprint for its potential preparation. A plausible route could involve the sulfonation of 2-methylbenzoic acid (o-toluic acid) to introduce a sulfonic acid group, followed by conversion to the sulfonyl chloride and subsequent amination. The directing effects of the methyl and carboxyl groups would need to be carefully considered to achieve the desired 3-sulfamoyl substitution pattern.

Chemical and Physical Properties

Detailed experimental data for this compound is scarce. However, data for a related isomer, 2-Methyl-5-sulfamoylbenzoic acid, is available and can provide some context.

Table 1: Physicochemical Properties of 2-Methyl-5-sulfamoylbenzoic acid

Property Value Source
Molecular Formula C₈H₉NO₄S PubChem nih.gov
Molecular Weight 215.23 g/mol PubChem nih.gov
IUPAC Name 2-methyl-5-sulfamoylbenzoic acid PubChem nih.gov

Interactive Data Table: Related Sulfamoylbenzoic Acid Derivatives

Below is an interactive table summarizing key information for some related sulfamoylbenzoic acid derivatives mentioned in the scientific literature.

Compound NameCAS NumberMolecular FormulaKey Application/Research Area
4-Sulfamoylbenzoic acid138-41-0C₇H₇NO₄SOrganic synthesis cross-linking reagent
Bumetanide28395-03-1C₁₇H₂₀N₂O₅SDiuretic medication
2,4-Dichloro-5-sulfamoylbenzoic acid2736-23-4C₇H₅Cl₂NO₄SPrecursor for furosemide (B1674285) and carbonic anhydrase inhibitors
2-Sulfamoylbenzoic acid632-24-6C₇H₇NO₄SChemical intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZORUIWDRHVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 3 Sulfamoylbenzoic Acid and Its Analogues

Direct Synthesis Strategies for 2-Methyl-3-sulfamoylbenzoic Acid

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the molecule from simpler, substituted benzoic acid starting materials or through functional group transformations on the benzene (B151609) ring.

Stepwise Formation from Substituted Benzoic Acid Precursors

The synthesis of this compound can be achieved through a multi-step process starting with appropriately substituted benzoic acid precursors. A common strategy involves the introduction of a nitrogen-based functional group, such as a nitro group, which can later be converted into the desired sulfamoyl group.

One potential pathway begins with 2-methylbenzoic acid (o-toluic acid). wikipedia.org The regioselective introduction of a functional group at the C3 position is a key challenge. A nitration reaction on a related compound, m-methylbenzoic acid, has been shown to yield 2-nitro-3-methylbenzoic acid. patsnap.com A similar targeted nitration of 2-methylbenzoic acid would be the first step. Following nitration, a sequence of reactions is employed:

Reduction: The nitro group is reduced to an amino group (-NH2). This is often accomplished using catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. google.comwikipedia.org

Diazotization: The resulting aniline (B41778) derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N2+).

Sulfonylation: The diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction) to introduce a sulfonyl chloride group (-SO2Cl).

Amidation: The final step involves the reaction of the sulfonyl chloride with ammonia (B1221849) to form the sulfamoyl group (-SO2NH2), yielding the target compound.

This stepwise approach allows for precise control over the placement of the sulfamoyl group, which is crucial for obtaining the correct isomer.

Chlorosulfonation and Subsequent Amidation Routes

A more direct method for introducing a sulfamoyl group onto an aromatic ring is through chlorosulfonation followed by amidation. This process involves two main steps:

Chlorosulfonation: The aromatic precursor, in this case, 2-methylbenzoic acid, is treated with chlorosulfonic acid (ClSO3H). This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO2Cl) onto the benzene ring.

Amidation: The resulting sulfonyl chloride is then reacted with ammonia (NH3) or an ammonium (B1175870) salt to form the sulfonamide, or sulfamoyl group. wikipedia.org

This methodology is used in the synthesis of structurally related compounds like Bumetanide (B1668049), where 4-chlorobenzoic acid is the starting material. wikipedia.org However, the regioselectivity of the initial chlorosulfonation step on 2-methylbenzoic acid is a significant consideration. The methyl group is an ortho, para-directing group, while the carboxylic acid is a meta-directing group. The electronic and steric influences of these two substituents would likely lead to a mixture of isomers, potentially making the isolation of the desired 2-methyl-3-chlorosulfonylbenzoic acid intermediate challenging and resulting in lower yields.

Synthesis of Substituted Sulfamoylbenzoic Acid Derivatives

The synthesis of derivatives based on the sulfamoylbenzoic acid scaffold is a key area of research for developing new compounds with specific properties. These methods include building the scaffold with pre-installed substituents or modifying the core structure after its initial synthesis.

Halogenation and Directed Sulfamoylation of Benzoic Acid Scaffolds

The introduction of halogen atoms onto the benzoic acid framework provides a versatile handle for further functionalization and can influence the electronic properties of the final molecule. Benzoic acid scaffolds can be halogenated to create precursors for sulfamoylation. For instance, compounds like 3-Chloro-2-methylbenzoic acid and 4-Chloro-2-methylbenzoic acid are commercially available and can serve as starting points for synthesis. tcichemicals.comtcichemicals.com

Research has demonstrated the synthesis of sulfamoylbenzoic acid analogues with halogen substitutions (fluoro, chloro, and bromo) at the meta-position relative to the carboxylic acid group. nih.gov The synthesis of these derivatives often involves building the molecule from these pre-halogenated precursors, allowing for the creation of a diverse library of compounds. The haloform reaction, for example, represents a classic method for the transformation of certain ketones into carboxylic acids, illustrating a fundamental transformation in organic synthesis. youtube.com

Halogenated Precursor CAS Number Key Features
3-Chloro-2-methylbenzoic Acid7499-08-3A chlorinated derivative of o-toluic acid. tcichemicals.com
4-Chloro-2-methylbenzoic Acid7499-07-2An isomeric chlorinated benzoic acid. tcichemicals.comsigmaaldrich.com
2-methoxy-5-chlorobenzoic acid methyl ester25591-15-5A precursor for synthesizing sulfamoylbenzoate derivatives. google.com

Modification of Existing Sulfamoylbenzoic Acid Cores

Once a sulfamoylbenzoic acid core structure is synthesized, it can be further modified to produce a wide range of derivatives. This approach is efficient for creating chemical libraries for screening purposes. Research shows that a precursor like 2-sulfamoylbenzoic acid ethyl ester can be reacted with various brominated compounds in the presence of a base like potassium carbonate to yield more complex analogues. nih.gov

Another common modification involves transformations of other substituents on the ring. For example, a nitro-substituted sulfamoylbenzoic acid can be reduced to an amino group. google.com This newly formed amine can then undergo a variety of reactions, such as acylation with acid chlorides, to attach different chemical moieties to the core structure. google.com These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Ligand Synthesis for Coordination Complexes

Substituted benzoic acids, including those with sulfamoyl groups, are excellent candidates for use as ligands in the synthesis of coordination complexes and metal-organic frameworks (MOFs). The carboxylate group readily coordinates to metal ions, while other functional groups on the ring, such as the nitrogen and oxygen atoms of the sulfamoyl group, can provide additional binding sites.

The general synthesis of such complexes involves reacting the ligand with a metal salt, often under solvothermal conditions. For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used to self-assemble with cadmium and zinc nitrates to form novel complexes. nih.gov Similarly, other substituted benzoic acids have been used to create coordination compounds with metals like iron and copper. researchgate.net The synthesis typically involves dissolving the ligand and a metal salt (e.g., cadmium chloride) in a suitable solvent like ethanol, followed by mixing and allowing the complex to precipitate. nih.gov The resulting metal-organic structures have diverse potential applications in areas such as catalysis and materials science. mdpi.com

Preparation of o-Sulfamoylbenzoic Acid as a Ligand

o-Sulfamoylbenzoic acid, a key intermediate and a significant ligand in coordination chemistry, can be synthesized from saccharin (B28170). One straightforward method involves the alkaline hydrolysis of saccharin. researchgate.net The process typically begins with refluxing saccharin with an aqueous solution of sodium hydroxide (B78521). researchgate.net This reaction opens the heterocyclic ring of saccharin. Subsequent acidification of the reaction mixture with an acid, such as hydrochloric acid, leads to the precipitation of o-sulfamoylbenzoic acid. researchgate.net The synthesized acid can then be used to form various metal complexes. For instance, it can be reacted with a metal salt, like sodium carbonate, in a suitable solvent such as acetone (B3395972) under reflux conditions to yield the corresponding metal complex. researchgate.net The structure of o-sulfamoylbenzoic acid features an extensive hydrogen-bonded network, which allows it to form cyclic dimers. researchgate.net

Table 1: Crystal Data for o-Sulfamoylbenzoic Acid researchgate.net

ParameterValue
Chemical FormulaC₇H₇NO₄S
Molecular Weight201.20
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)12.200 (4)
b (Å)15.824 (6)
c (Å)9.012 (4)
β (°)100.45 (2)
Volume (ų)1710.9 (11)
Z8
Density (calculated) (Mg m⁻³)1.562

Synthesis of Functionalized Sulfamoylbenzoic Acid Ligands for Metal Complexation

The functionalization of sulfamoylbenzoic acids is a key strategy for developing ligands with tailored properties for metal complexation. These modifications can enhance the biological activity and stability of the resulting metal complexes.

One approach involves the use of sulfonamides like sulfamethoxazole (B1682508) and sulfabenzamide (B183) as ligands to create various metal complexes. nih.gov Spectroscopic analyses have confirmed that these ligands coordinate to metal ions through the nitrogen and oxygen atoms of the sulfonamide group. nih.gov

Another method involves the functionalization of sulfamethoxazole through diazotization, followed by coupling with salicylic (B10762653) acid to create a sulfonamide-azo-salicylic acid derivative. indianchemicalsociety.com For example, sulfamethoxazole is treated with an acidic solution of sodium nitrite at low temperatures to form a diazonium salt. This salt is then reacted with an alkaline solution of salicylic acid to yield the functionalized azo-compound, 5-(4-hydroxy-2-carboxyphenylazo)-4-(N-(5-methylisoxazol-3-yl)sulfamoyl)benzenesulfonic acid. indianchemicalsociety.com This derivative and its corresponding Cu(II) complex have shown enhanced antimicrobial activity compared to the parent sulfamethoxazole. indianchemicalsociety.com

Furthermore, novel ligands can be synthesized, such as 3-(2′-pyridyl)-benzo-1,2,4-thiadiazine, which can react with transition metal salts to form mononuclear octahedral complexes. rsc.org

Table 2: Examples of Functionalized Sulfamoylbenzoic Acid Ligands and their Metal Complexes

LigandMetal IonResulting Complex TypeSource
SulfabenzamideVariousM-SBZ complexes nih.gov
SulfamethoxazoleVariousM-SMZ complexes nih.gov
Sulfamethoxazolyl-azo-salicylic acidCu(II)Na₂[Cu(SMX-N=N-C₆H₃(p-O)-(m-COO))₂]·4H₂O indianchemicalsociety.com
3-(2′-pyridyl)-benzo-1,2,4-thiadiazineMn(II), Fe(II), Co(II), Cu(II), Zn(II)L₂MCl₂ rsc.org

Analogues and Isosteric Replacements in Chemical Design

Isosteric replacement is a powerful tool in medicinal chemistry for modifying lead compounds to improve their activity and properties. In the context of sulfamoylbenzoic acid (SBA), this strategy has been employed to develop specific agonists for lysophosphatidic acid (LPA) receptors. nih.govnih.gov

A notable example is the isosteric replacement of a sulfur atom with an -NH-SO₂- group. nih.gov This medicinal chemistry approach, often guided by computational modeling, has led to the synthesis of a series of SBA analogues. nih.gov The general synthetic route involves the reaction of substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides with an appropriate amine, such as N-butylamino-1,8-naphthalimide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov

For instance, the synthesis of 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid was achieved through a multi-step process. nih.gov This involved coupling N-butylamino-1,8-naphthalimide with a substituted sulfonyl chloride, followed by hydrolysis of the resulting ester to yield the final acid derivative. nih.gov This particular analogue demonstrated potent and specific agonist activity at the LPA₂ receptor. nih.gov

Novel oxime ester derivatives of sulfamoylbenzoic acids have been synthesized and evaluated for their biological activities. A divergent synthetic approach has been utilized to create a library of these compounds from commercially available starting materials like 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide). acs.org

The synthesis begins with the oxime esterification of lasamide with N-Boc-hydroxylamine, followed by the deprotection of the Boc group. acs.org The resulting intermediate is then transformed into a series of novel oxime ester derivatives through a Schiff's base reaction. acs.org This late-stage modification strategy allows for the rapid generation of a diverse range of products. acs.org The synthesized compounds have been investigated as potential inhibitors of human carbonic anhydrase isoforms. acs.org For example, a derivative bearing an ortho-cyano phenyl ring was found to be an effective inhibitor of the hCA I isoform. acs.org

Sulfamoylbenzamide derivatives are another important class of compounds with diverse biological applications. Their synthesis can be achieved through a linear approach. nih.gov This method typically starts with the chlorosulfonation of a benzoic acid, which requires an excess of chlorosulfonic acid, especially for electron-deficient benzoic acids. nih.gov The resulting sulfonyl chloride is then reacted with various amines to form the corresponding sulfamoylbenzoic acids. nih.gov

The final step is the formation of the carboxamide. The sulfamoylbenzoic acids are subjected to standard carbodiimide (B86325) coupling conditions, using reagents like EDC and a catalytic amount of DMAP in a solvent system such as DCM and DMF. nih.gov This amide coupling has been shown to be effective with a range of anilines, as well as primary and secondary aliphatic amines. nih.gov

In some cases, a one-pot synthesis can be employed for the parallel substitution on both the sulfonamide and carboxamide groups of the aryl core. nih.gov This is achieved by telescoping the chlorosulfonation product and treating it with an excess of the desired amine. nih.gov

Furthermore, novel series of sulfamoylbenzamides have been synthesized as potential antiviral agents, specifically as HBV capsid assembly effectors. nih.gov The synthetic strategy for these compounds involved dividing the core structure into five parts, each of which was independently modified to optimize activity. nih.gov

Advanced Computational and Theoretical Chemistry Studies of 2 Methyl 3 Sulfamoylbenzoic Acid Systems

Intermolecular Interactions and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and related computational tools are instrumental in characterizing the dynamic behavior and interaction patterns of 2-Methyl-3-sulfamoylbenzoic acid. These simulations model the movement of atoms and molecules over time, providing a detailed view of the forces that govern molecular assembly and recognition. nih.govmdpi.com

Hirshfeld Surface Analysis for Quantification of Non-Covalent Interactions

Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. mdpi.com The surface is generated by partitioning the crystal's electron density, defining a unique space for each molecule. mdpi.com By mapping properties like normalized contact distance (d_norm) onto this surface, researchers can identify key interaction points, which appear as colored spots—red indicating close contacts like hydrogen bonds. mdpi.comnih.gov

This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts and quantify their percentage contribution to the total Hirshfeld surface. nih.gov For a molecule like this compound, which contains hydrogen bond donors (sulfonamide N-H, carboxylic acid O-H) and acceptors (sulfonyl oxygens, carbonyl oxygen), as well as a phenyl ring capable of π-π stacking, these interactions are critical for its solid-state structure. Studies on structurally similar compounds, such as sulfonamides and benzoic acid derivatives, show that H···H, O···H, and N···H contacts are typically the most significant. nih.govnih.gov

Table 1: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for Sulfonamide-Containing Compounds. nih.govnih.gov
Interaction TypeTypical Contribution (%)Description
H···H30 - 50%Represents the most abundant, though generally weak, van der Waals contacts.
O···H / H···O10 - 55%Crucial interactions, often indicating strong hydrogen bonds involving hydroxyl, carbonyl, or sulfonyl groups.
N···H / H···N5 - 13%Indicates hydrogen bonding involving the sulfonamide nitrogen atom.
C···H / H···C5 - 24%Relates to C-H···π interactions and general van der Waals forces.
C···C~4%Often appears as a signature of π-π stacking interactions between aromatic rings.

Interaction Energy Studies in Molecular Systems

Beyond visualizing contacts, computational chemistry allows for the quantification of the energies associated with these intermolecular interactions. nih.gov Using quantum mechanical calculations, the interaction energy between pairs of molecules within a crystal can be decomposed into its constituent physical components: electrostatic, polarization, dispersion, and exchange-repulsion. This analysis provides a quantitative understanding of the forces driving crystal packing. nih.gov

Table 2: Example of Calculated Pairwise Interaction Energies for a Hydrogen-Bonded Dimer in a Molecular Crystal. nih.gov
Energy ComponentTypical Energy (kcal/mol)Physical Origin
Electrostatic (E_ele)-10 to -20Attraction/repulsion between static charge distributions (e.g., in hydrogen bonds).
Dispersion (E_disp)-10 to -15Attraction from correlated electron fluctuations (van der Waals, π-π stacking).
Repulsion (E_rep)+10 to +15Pauli exclusion principle, preventing molecular collapse.
Polarization (E_pol)-2 to -5Induction effects from charge distribution distortion.
Total Interaction Energy -12 to -25 Sum of all components, indicating the overall stability of the interaction.

Computational Docking and Binding Affinity Analysis for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a biological receptor, typically a protein. nih.gov The process involves generating multiple possible orientations (poses) of the ligand within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov The result is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger, more stable interaction. peerj.com

This analysis is crucial for drug discovery, as it helps identify potential biological targets and elucidates the specific ligand-receptor interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex. peerj.comimrpress.com For example, studies on other sulfonamides have used docking to explore their binding to enzymes like triose phosphate (B84403) isomerase, a target in antimalarial drug development. peerj.com Such a study for this compound would identify key amino acid residues that form stabilizing contacts with its sulfamoyl, carboxyl, and methylphenyl moieties.

Table 3: Illustrative Docking Analysis Data for a Ligand-Receptor Complex. nih.govpeerj.com
ParameterExample Value/DescriptionSignificance
Binding Affinity (ΔG_bind)-7.0 to -10.0 kcal/molEstimated free energy of binding. More negative values indicate higher affinity.
Inhibition Constant (Ki)Calculated from ΔG_bindThe concentration of inhibitor required to reduce enzyme activity by half.
Interacting ResiduesTYR22, SER35, LYS147Specific amino acids in the receptor's binding site that form contacts with the ligand.
Interaction TypesHydrogen Bond, Alkyl, π-π StackingThe nature of the non-covalent forces stabilizing the ligand-receptor complex.

Predictive Modeling for Chemical Behavior and Structural Assignment

Advanced computational models are transforming the way chemical structures are elucidated and their behavior is predicted, moving beyond experimental data alone to create powerful in silico tools.

Development and Application of Universal Fragmentation Models (UFM) for Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a cornerstone of molecular structural elucidation, but its utility is often limited by an incomplete understanding of how molecules fragment. chemrxiv.orgresearchgate.net The Universal Fragmentation Model (UFM) represents a significant leap forward. It is a computational approach based on the principles of gas-phase ion chemistry that can predict high-quality fragmentation pathways, product ion structures, and their associated energetics for general molecules. researchgate.netchemrxiv.org

Unlike traditional methods that rely on simplified fragmentation rules, UFM can interpret chemistries dominated by complex rearrangements, which are common even in seemingly simple molecules. chemrxiv.org For a multi-functionalized compound like this compound, UFM could predict the loss of water, sulfur dioxide, or other neutral fragments, providing a theoretical mass spectrum that can be matched against experimental data to confirm its structure with high confidence. chemrxiv.orgchemrxiv.org

Integration of Machine Learning Approaches in Structure Elucidation

The vast datasets generated by modern analytical platforms like LC-MS/MS necessitate automated processing tools. chemrxiv.org Machine learning (ML) is increasingly integrated into these workflows to enhance the speed and accuracy of structure elucidation. ML models can be trained on extensive libraries of known compounds and their spectra to recognize complex patterns that correlate spectral features with structural motifs.

In the context of structural assignment, ML can be combined with predictive models like UFM. For instance, an ML algorithm could rank potential candidate structures generated by other means, using features predicted by UFM as part of its input. Furthermore, ML techniques are central to methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR), which build models that correlate a molecule's 3D properties (like steric and electrostatic fields) with its biological activity, thereby guiding the design of more potent analogues. nih.gov The synergy between first-principles models like UFM and data-driven ML approaches represents the future of automated and reliable chemical structure elucidation.

Advanced Structural Elucidation and Analytical Methodologies for 2 Methyl 3 Sulfamoylbenzoic Acid

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features of 2-Methyl-3-sulfamoylbenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-methylbenzoic acid, predicted data in D₂O shows distinct signals for the aromatic and methyl protons. hmdb.ca For substituted benzoic acids, the chemical shifts of the protons are influenced by the electronic environment created by the substituents. rsc.org The methyl group protons of 2-methylbenzoic acid typically appear as a singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For benzoic acid, five distinct chemical shifts are observed, indicating five unique carbon environments. docbrown.info The carbon atom of the carboxyl group is significantly deshielded due to the electronegativity of the attached oxygen atoms, causing its signal to appear at a higher chemical shift compared to the aromatic carbons. docbrown.info Predicted ¹³C NMR data for related compounds like 2-aminobenzoic acid and benzoic acid in various solvents are available in databases. hmdb.cahmdb.ca

2D NMR Experiments: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve complex spectra and establish connectivity between protons and carbons. researchgate.netiupac.org HSQC helps in correlating directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure. researchgate.net For instance, in the analysis of acrylate (B77674) copolymers, HMBC was used to study the coupling between carbonyl/nitrile carbons and protons. researchgate.net

NMR Data for Related Benzoic Acid Derivatives
Nucleus Typical Chemical Shift Range (ppm)
¹H (Aromatic)7.0 - 8.5
¹H (Methyl)2.0 - 2.6
¹³C (Carboxyl)165 - 185
¹³C (Aromatic)120 - 150
¹³C (Methyl)15 - 25

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The infrared spectrum of a related compound, 2-methylpropanoic acid, shows characteristic absorptions. docbrown.info A broad band is typically observed for the O-H stretch of the carboxylic acid due to intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak. The N-H stretching vibrations of the sulfamoyl group would also be expected, along with S=O stretching bands. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule. docbrown.info

Characteristic FT-IR Vibrational Frequencies
Functional Group Vibrational Mode
Carboxylic AcidO-H Stretch (broad)
C=O Stretch
SulfonamideN-H Stretch
S=O Asymmetric Stretch
S=O Symmetric Stretch
Aromatic RingC-H Stretch
C=C Stretch
Methyl GroupC-H Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org Aromatic compounds like benzoic acid derivatives exhibit characteristic absorption bands in the UV region. For benzoic acid in an aqueous solution at acidic pH, an absorption band is observed around 230 nm. rsc.org The electronic transitions in such molecules are typically π → π* transitions associated with the aromatic ring and the carbonyl group. wikipedia.orglibretexts.org The presence of substituents on the benzene (B151609) ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). fiveable.me

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula. nih.gov For a related compound, methyl 2-sulfamoylbenzoate, the precursor ion [M+H]⁺ has a measured m/z of 216.0325. nih.gov This high-resolution data is critical for confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. publications.gc.ca This fragmentation pattern is characteristic of the molecule's structure. For methyl 2-sulfamoylbenzoate, collision-induced dissociation (CID) of the [M+H]⁺ ion at a collision energy of 35% results in a prominent product ion at m/z 199.0061. nih.gov

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. nih.govmdpi.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can help to distinguish between isomers and provide information about the ion's collision cross-section (CCS), a value related to its three-dimensional shape. nih.govresearchgate.net This technique is particularly useful for complex mixture analysis and for gaining deeper structural insights into the analyte. mdpi.com

Hybrid and Integrated Analytical Approaches

The structural elucidation of a compound and the analysis of complex mixtures are often best addressed by combining the strengths of multiple analytical techniques. These hybrid approaches provide a more complete picture by leveraging the complementary information offered by each method.

The combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a particularly powerful strategy for the unambiguous identification and structural elucidation of compounds, especially within complex matrices. nih.gov MS provides highly sensitive and accurate molecular weight information, while NMR offers detailed insights into the chemical environment and connectivity of atoms within the molecule. nih.gov

For aromatic sulfonamides, ¹H and ¹³C NMR spectroscopy can reveal the substitution pattern on the benzene ring and the nature of the substituent groups. rsc.orgvu.nl For instance, the chemical shifts of the aromatic protons can help determine their relative positions, while the carbon signals can confirm the presence of the methyl, carboxyl, and sulfamoyl groups. rsc.org When combined with MS data, which would confirm the elemental composition through high-resolution mass measurements, a definitive structural assignment of this compound can be achieved. This combined approach is also invaluable for identifying related impurities in a sample.

To ensure the reliability and comparability of analytical data, particularly when generated across different laboratories or over extended periods, the harmonization of analytical methods is essential. In the context of mass spectrometry, harmonization involves establishing common protocols and quality control measures to minimize variability arising from different instruments and experimental conditions.

This concept can be extended to the integration of MS with other techniques. For instance, by harmonizing the data from MS with that from chromatographic and spectroscopic methods, a more robust and comprehensive understanding of the compound's properties can be developed. This integrated approach ensures that the identity, purity, and structural characteristics of this compound are consistently and accurately determined.

Chromatographic Separation and Advanced Purity Assessment

The assessment of chemical purity is a critical aspect of chemical analysis. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating and quantifying the components of a mixture.

HPLC coupled with a photodiode array (PDA) detector is a widely used method for the purity assessment of aromatic compounds like benzoic acid derivatives. researchgate.nethelixchrom.comusda.govsigmaaldrich.comthaiscience.info This technique allows for the separation of the main compound from its impurities, with the PDA detector providing spectral information across a range of UV-visible wavelengths for each separated peak. This spectral data is useful for peak identification and for assessing peak purity.

A typical HPLC method for the analysis of benzoic acid derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netthaiscience.info The gradient or isocratic elution profile would be optimized to achieve good separation of all components. The PDA detector would be set to monitor at a wavelength where the analyte has maximum absorbance, while also collecting spectra across a wider range to detect any co-eluting impurities. thaiscience.info

Table 2: Illustrative HPLC-PDA Method Parameters for the Analysis of Benzoic Acid Derivatives

ParameterTypical Conditions
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientOptimized for separation (e.g., 10-90% B over 20 min)
Flow Rate1.0 mL/min
DetectionPDA at 230 nm
Injection Volume10 µL

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal advancement in the field of analytical chemistry, offering significant improvements in resolution, sensitivity, and speed of analysis over traditional high-performance liquid chromatography (HPLC). This technology is particularly well-suited for the stringent analytical requirements of pharmaceutical compounds, including the detailed analysis of this compound, a known impurity of the diuretic drug Torsemide (B1682434). The enhanced resolution capabilities of UPLC are crucial for accurately separating and quantifying closely related substances, which is a critical aspect of quality control in drug manufacturing.

The foundation of UPLC's enhanced performance lies in its use of columns packed with sub-2 µm particles. These smaller particles provide a greater surface area for interaction between the analyte and the stationary phase, leading to more efficient separation. To operate with these columns, UPLC systems are designed to handle significantly higher backpressures than conventional HPLC systems. This combination allows for faster analyses without compromising, and often improving, the quality of the separation.

For the analysis of this compound, which is also identified as Torsemide Impurity B, UPLC methods provide the necessary resolution to separate it from the active pharmaceutical ingredient (API), Torsemide, and other related impurities. bg.ac.rsresearchgate.netsynzeal.com The development and validation of such UPLC methods are essential for ensuring the purity and safety of the final drug product. bg.ac.rs

Research in this area focuses on optimizing various chromatographic parameters to achieve the best possible separation. A reversed-phase UPLC method is commonly employed, utilizing a C18 column, which is effective for separating moderately polar compounds like this compound. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent, most commonly acetonitrile. bg.ac.rsscielo.br A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all compounds of interest with good peak shape.

The following data tables present typical parameters for a UPLC method developed for the analysis of this compound and its related compounds, as well as representative method validation data.

Table 1: Illustrative UPLC Method Parameters for the Analysis of this compound

ParameterTypical Condition
Chromatographic System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Formate, pH adjusted with Formic Acid) bg.ac.rs
Mobile Phase B Acetonitrile bg.ac.rs
Gradient Profile Optimized for resolution of all impurities
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C bg.ac.rs
Detection Wavelength UV detection, typically between 254 nm and 290 nm bg.ac.rsresearchgate.net
Injection Volume 1 - 5 µL

Table 2: Representative Method Validation and System Suitability Data

ParameterTypical Acceptance Criteria/Value
Specificity The peak for this compound is well-resolved from other impurities and the main component.
Linearity (r²) ≥ 0.998 ipinnovative.com
Limit of Detection (LOD) Dependent on detector sensitivity, often in the ng/mL range. nih.gov
Limit of Quantification (LOQ) Dependent on detector sensitivity, often in the ng/mL range. nih.gov
Precision (%RSD) Repeatability and intermediate precision < 2.0% scielo.br
Accuracy (% Recovery) Typically within 98.0 - 102.0%
System Suitability (Tailing Factor) ≤ 1.5 nih.gov
System Suitability (Theoretical Plates) > 2000 scielo.br

The successful application of UPLC for the analysis of this compound demonstrates the technique's power in modern pharmaceutical analysis. Its ability to provide fast, high-resolution separations is invaluable for the quality control of drug substances and products, ensuring they meet the required purity standards.

Chemical Modifications and Derivatives of Sulfamoylbenzoic Acid for Specialized Chemical Applications

Design and Synthesis of Metal Coordination Compounds

The presence of both a carboxylate and a sulfonamide group allows 2-Methyl-3-sulfamoylbenzoic acid and its analogs to act as versatile ligands in coordination chemistry. These functional groups can coordinate to metal centers in various modes, leading to the formation of complexes with diverse structural and electronic properties.

Structural Investigations of Sulfamoylbenzoic Acid Metal Complexes

Research into the coordination chemistry of sulfamoylbenzoic acid derivatives has revealed their ability to form complexes with a range of transition metals. For instance, studies on o-sulfamoylbenzoic acid, a related compound, have shown the synthesis of transition metal complexes of the ML2 type with metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Spectroscopic and analytical techniques have confirmed that in these complexes, the mono-anionic o-sulfamoylbenzoic acid acts as a weak field ligand. researchgate.net The resulting geometries of these complexes are influenced by the nature of the metal ion, with both octahedral and square pyramidal structures being observed. researchgate.net

Similarly, novel copper(II) complexes have been synthesized using 2-methoxy-5-sulfamoylbenzoic acid and 2,4-dichloro-5-sulfamoylbenzoic acid as ligands. bohrium.com X-ray crystallographic analysis of these complexes has provided detailed insights into their three-dimensional structures. For example, a dinuclear Cu(II) complex, [Cu2(MeOsba)4(H2O)2], features bridging 2-methoxy-5-sulfamoylbenzoate (MeOsba) anions. bohrium.com In contrast, mononuclear complexes like [Cu(MeOsba)2(2a5mp)2]·3H2O and [Cu(Clsba)2(2amp)2]·2H2O exhibit the sulfamoylbenzoic acid derivatives as terminal ligands. bohrium.com These studies highlight the structural diversity achievable through the coordination of substituted sulfamoylbenzoic acids.

The coordination modes of these ligands are a key aspect of their structural chemistry. The carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion, while the sulfonamide group can also participate in coordination, leading to the formation of stable chelate rings. The interplay of these coordination modes, along with the steric and electronic effects of substituents on the benzene (B151609) ring, dictates the final architecture of the metal complex.

Exploration of Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from sulfamoylbenzoic acids are of significant interest due to their potential applications in materials science and catalysis. Magnetism in materials arises from the magnetic moment generated by the intrinsic spin of electrons. nih.gov In complexes with paramagnetic metal centers, intramolecular magnetic coupling can occur in the presence of an applied magnetic field and below a certain temperature. nih.gov

For transition metal complexes of o-sulfamoylbenzoic acid, magnetic susceptibility studies have been conducted to determine their magnetic moments. researchgate.net These measurements, in conjunction with electronic spectra, provide information about the geometry and the electronic structure of the complexes. researchgate.net For instance, the spin state of the metal ion can be inferred, which is crucial for understanding the magnetic behavior of the material. In some d4–d7 transition metal complexes with an intermediate ligand field, a transition between low-spin and high-spin states can be observed with variations in temperature, pressure, or light, a phenomenon known as spin crossover (SCO). nih.gov

Furthermore, computational methods such as Density Functional Theory (DFT) have been employed to investigate the electronic features of these complexes. researchgate.net Frontier molecular orbital (FMO) analysis can reveal the band gap of the complexes, which is a key parameter in determining their electronic properties. researchgate.net Natural bonding orbital (NBO) investigations provide insights into intramolecular charge transfer and stabilization energies within the molecule. researchgate.net Such theoretical studies complement experimental findings and aid in the rational design of new materials with desired electronic and magnetic properties.

Scaffold Diversification through Strategic Derivatization

The this compound scaffold can be readily diversified through a variety of chemical transformations. These derivatizations are aimed at creating libraries of compounds for biological screening or for developing molecules with specific chemical functionalities.

Synthesis of Benzoic Acid Ester and Amide Derivatives for Chemical Libraries

The carboxylic acid moiety of this compound is a prime site for modification. Esterification and amidation are common strategies to expand the chemical space around this scaffold.

Esterification: Methyl benzoate compounds are typically prepared by reacting various benzoic acids with methanol using an acidic catalyst. mdpi.com While traditional methods use inorganic acids like sulfuric acid, solid acid catalysts are being developed as a more environmentally friendly alternative as they are recoverable and can be used multiple times. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be effective in catalyzing the esterification of various benzoic acids. mdpi.com A proposed mechanism involves the binding of the carboxylate to the solid acid, followed by activation of the carbonyl group and nucleophilic attack by methanol. mdpi.com

Amidation: The synthesis of amide derivatives can be achieved through standard coupling reactions. For example, sulfamoyl benzoic acids can be subjected to carbodiimide (B86325) coupling conditions using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.gov This method has been successfully applied to couple sulfamoylbenzoic acids with a variety of anilines and aliphatic amines, yielding the corresponding benzamides in good yields. nih.gov These reactions are often modular, allowing for the creation of a diverse library of compounds by varying the amine coupling partner. nih.gov

Representative Ester and Amide Derivatives of Sulfamoylbenzoic Acids
Derivative TypeStarting MaterialReagentCoupling MethodProduct
EsterSubstituted Benzoic AcidMethanolTitanium-Zirconium Solid Acid CatalystMethyl Benzoate Derivative
AmideCyclopropyl Sulfamoylbenzoic Acidp-ChloroanilineEDC/DMAPN-(4-chlorophenyl)-3-(cyclopropylsulfamoyl)benzamide
AmideMorpholinosulfonamide Benzoic Acidp-AnisidineEDC/DMAPN-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide

Advanced Sulfonamide Modifications, Including N-Alkylation and N-Arylation

The sulfonamide group of this compound offers another handle for chemical modification. N-alkylation and N-arylation of the sulfonamide can significantly impact the compound's properties by altering its hydrogen bonding capacity and steric profile.

N-Alkylation: The alkylation of sulfonamides can be achieved using various methods. One modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. acs.org This reaction is often catalyzed by transition metal complexes, such as those of ruthenium. acs.org For example, a ruthenium catalyst can facilitate the N-alkylation of primary sulfonamides with alcohols. acs.org Another method involves the intermolecular alkylation of sulfonamides with trichloroacetimidates in refluxing toluene. organic-chemistry.org

N-Arylation: The N-arylation of sulfonamides can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. A copper-catalyzed method allows for the N-arylation of sulfonamides with arylboronic acids in the presence of a tertiary amine. organic-chemistry.org A transition-metal-free approach has also been developed, utilizing o-silylaryl triflates in the presence of cesium fluoride to arylate sulfonamides under mild conditions. nih.gov This method is tolerant of a variety of functional groups and can be used to prepare N-arylated tertiary sulfonamides from secondary sulfonamides in excellent yields. nih.gov

Methods for N-Substitution of Sulfonamides
ModificationMethodReagents/CatalystKey Features
N-AlkylationBorrowing HydrogenAlcohol, Ruthenium catalystUses alcohols as alkylating agents.
N-AlkylationTrichloroacetimidate AlkylationTrichloroacetimidate, Toluene (reflux)Additive-free conditions.
N-ArylationCopper-catalyzed Cross-couplingArylboronic acid, Cupric acetate (B1210297), Tertiary amineMild reaction conditions.
N-ArylationTransition-metal Freeo-Silylaryl triflate, Cesium fluorideHigh yields and functional group tolerance.

Information regarding "this compound" for the specified non-biological applications is not available in the public domain.

Extensive research to gather information on the chemical compound “this compound” for its application in advanced materials, specifically focusing on the “Design and Synthesis of Chromophores based on Sulfamoylbenzoic Acid for Nonlinear Optical Properties” and “Structure-Property Relationships in Novel Materials Derived from Sulfamoylbenzoic Acid,” did not yield any specific scientific data or research articles.

The performed searches for detailed research findings, including data on synthesis, chromophore design, and structure-property relationships for non-biological applications of this specific compound, did not provide any relevant results. The available literature primarily focuses on the biological and pharmaceutical aspects of sulfamoylbenzoic acid derivatives, which are outside the scope of the requested article. While there is general information on the design of nonlinear optical chromophores and the study of structure-property relationships in materials science, there is no specific mention or data related to "this compound" for these purposes.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the absence of publicly available research on this specific topic.

Q & A

Basic: What are the recommended analytical techniques for confirming the structural integrity of 2-Methyl-3-sulfamoylbenzoic acid?

Methodological Answer:
To verify the structure of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the positions of the methyl and sulfamoyl groups. Compare chemical shifts with predicted values from computational tools like ACD/Labs or literature data for analogous benzoic acid derivatives .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection at 254 nm. A single peak with >95% area under the curve indicates high purity.
  • Melting Point Analysis: Cross-reference experimental melting points (e.g., 137–140°C for structurally similar 2-Methylsulfonylbenzoic acid) with published values to detect impurities .

Basic: How can researchers optimize the synthesis of this compound in laboratory settings?

Methodological Answer:
Synthetic routes often involve sulfonylation of methyl-substituted benzoic acid precursors. Key considerations include:

  • Reagent Selection: Use sulfamoyl chloride in anhydrous conditions to minimize hydrolysis.
  • Temperature Control: Maintain reactions at 0–5°C during sulfamoyl group introduction to avoid side reactions.
  • Workup Procedures: Neutralize excess acid with sodium bicarbonate and purify via recrystallization (e.g., ethanol/water mixtures) to isolate the product.
  • Yield Optimization: Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry based on intermediate consumption .

Advanced: How can computational modeling aid in predicting the reactivity or biological activity of this compound?

Methodological Answer:
Computational approaches include:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfamoyl group’s sulfur atom may exhibit electrophilic character in substitution reactions.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare binding affinities with known inhibitors to hypothesize activity .
  • ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., solubility, metabolic stability) for drug discovery applications .

Advanced: What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

Methodological Answer:
Contradictory data may arise from polymorphic forms or impurities. To address this:

Reproduce Conditions: Replicate synthesis and purification steps from conflicting studies.

Differential Scanning Calorimetry (DSC): Identify polymorphs by analyzing thermal behavior (e.g., endothermic peaks).

X-Ray Crystallography: Determine crystal structure to confirm if variations stem from packing differences.

Collaborative Validation: Share samples with independent labs for cross-verification .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in pharmaceutical research?

Methodological Answer:
SAR studies require systematic structural modifications and bioactivity assays:

  • Substituent Variation: Synthesize analogs with altered substituents (e.g., replacing methyl with ethyl or modifying the sulfamoyl group).
  • In Vitro Screening: Test analogs against target proteins (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
  • Data Correlation: Use multivariate analysis to link structural features (e.g., Hammett constants) with activity trends. For example, electron-withdrawing groups may enhance binding to polar active sites .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the sulfamoyl group.
  • Handling: Use desiccants (e.g., silica gel) in storage environments to minimize moisture exposure.
  • Safety: Follow SDS guidelines for benzoic acid derivatives, including PPE (gloves, goggles) and fume hood use during synthesis .

Table 1: Comparative Physicochemical Data for Related Benzoic Acid Derivatives

CompoundMelting Point (°C)Purity (HPLC)Key Functional Groups
2-Methylsulfonylbenzoic acid137–140>98%Methyl, Sulfonyl
3-Methylsulfonylbenzoic acid230>97%Methyl, Sulfonyl
This compound (hypothetical)145–148 (predicted)N/AMethyl, Sulfamoyl

Data sourced from reagent catalogs and analogous compounds .

Advanced: What experimental designs are suitable for investigating the environmental impact of this compound?

Methodological Answer:

  • Persistence Testing: Conduct OECD 301 biodegradation assays to measure half-life in soil/water.
  • Toxicity Assays: Use Daphnia magna or algae models for acute/chronic toxicity evaluation.
  • Mobility Studies: Perform column chromatography with soil samples to assess leaching potential.
  • Data Gaps: Current literature lacks ecotoxicological data, highlighting the need for targeted studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.